Home > Products > Screening Compounds P9646 > 4-Defluoro-4-hydroxy Gefitinib
4-Defluoro-4-hydroxy Gefitinib - 847949-50-2

4-Defluoro-4-hydroxy Gefitinib

Catalog Number: EVT-346437
CAS Number: 847949-50-2
Molecular Formula: C22H25ClN4O4
Molecular Weight: 444.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Defluoro-4-hydroxy Gefitinib (DF-GFT) is a metabolite of the tyrosine kinase inhibitor Gefitinib, a drug used to treat certain types of non-small cell lung cancer. [] It is primarily formed through Phase I hepatic metabolism of Gefitinib. [] While Gefitinib itself displays some photosensitivity potential, DF-GFT is considered non-phototoxic to cells. [] This characteristic makes DF-GFT an interesting subject for scientific research, particularly in understanding the relationship between chemical structure and photosensitivity.

Gefitinib (ZD1839)

    Compound Description: Gefitinib is a selective epidermal growth factor receptor (EGFR) inhibitor used clinically for treating patients with non-small cell lung cancer. [] It undergoes biotransformation in the liver, primarily through Phase I metabolism, leading to the formation of several metabolites, including 4-Defluoro-4-hydroxy Gefitinib. [] Gefitinib exhibits photosensitizing properties, leading to protein photooxidation. []

    Relevance: 4-Defluoro-4-hydroxy Gefitinib is a phase I metabolite of Gefitinib, generated through hepatic metabolism. [] This metabolic transformation suggests a direct structural relationship where the fluorine atom in the 4th position of Gefitinib is replaced by a hydroxyl group, resulting in 4-Defluoro-4-hydroxy Gefitinib.

O-Demethyl Gefitinib (DMT-GFT)

    Compound Description: O-Demethyl Gefitinib is a metabolite of Gefitinib produced through biotransformation. [] While it exhibits lower phototoxicity compared to Gefitinib and DMOR-GFT, DMT-GFT demonstrates significant photogenotoxic potential, inducing DNA damage that is resistant to cellular repair mechanisms. []

    Relevance: O-Demethyl Gefitinib, like 4-Defluoro-4-hydroxy Gefitinib, is a metabolite of Gefitinib, implying structural similarities. [] Both compounds are formed through modifications to the Gefitinib molecule during metabolic processes, highlighting their close structural relationship to the parent compound.

O-Demorpholinopropyl Gefitinib (DMOR-GFT)

    Compound Description: O-Demorpholinopropyl Gefitinib is a metabolite of Gefitinib with enhanced UV-light absorption compared to the parent drug. [] It exhibits higher phototoxicity than Gefitinib and demonstrates a strong ability to photosensitize lipid peroxidation. []

    Relevance: O-Demorpholinopropyl Gefitinib shares a direct structural relationship with 4-Defluoro-4-hydroxy Gefitinib as both are metabolites of Gefitinib arising from biotransformation. [] These metabolites are structurally related to Gefitinib through modifications occurring during metabolic processes, resulting in distinct but related chemical entities.

Synthesis Analysis

The synthesis of 4-defluoro-4-hydroxy gefitinib primarily occurs through metabolic processes rather than direct chemical synthesis. The compound is formed during the phase I metabolism of gefitinib, where it undergoes oxidative transformations. Studies have shown that this process results in various metabolites that can exhibit different biological activities compared to the parent compound .

In research settings, synthetic methods for producing gefitinib have been explored, which indirectly relate to the formation of its metabolites. For instance, a four-step synthesis of gefitinib starting from 2,4-dichloro-6,7-dimethoxyquinazoline has been documented, emphasizing practical reaction conditions and avoiding hazardous reagents . While direct synthesis of 4-defluoro-4-hydroxy gefitinib may not be extensively covered, understanding the parent compound's synthesis aids in comprehending how such metabolites can be generated.

Molecular Structure Analysis

The molecular structure of 4-defluoro-4-hydroxy gefitinib can be described by its chemical formula C22H24ClFC_{22}H_{24}ClF with a molecular weight of approximately 447.89 g/mol. The structure features a quinazoline core with specific functional groups contributing to its pharmacological properties. The presence of a hydroxyl group at the fourth position and the absence of a fluorine atom at this position (hence "defluoro") are critical for its activity as a metabolite .

Structural Data

  • Chemical Formula: C22H24ClFC_{22}H_{24}ClF
  • Molecular Weight: 447.89 g/mol
  • Key Functional Groups: Hydroxyl group (-OH), Fluorine atom (defluorinated)
Chemical Reactions Analysis

As a metabolite, 4-defluoro-4-hydroxy gefitinib participates in various biochemical reactions primarily related to its interaction with cellular components. These reactions include:

  • Phase I Metabolism: Involves oxidation reactions facilitated by cytochrome P450 enzymes leading to the formation of reactive metabolites.
  • Phototoxicity Reactions: The compound has been studied for its potential phototoxic effects under UV light exposure, which can lead to cellular damage or altered biological responses .

The understanding of these reactions is crucial for assessing the safety and efficacy of gefitinib in clinical applications.

Mechanism of Action

The mechanism of action for 4-defluoro-4-hydroxy gefitinib revolves around its role as a metabolite of gefitinib. While gefitinib itself acts as a selective inhibitor of the epidermal growth factor receptor tyrosine kinase, blocking downstream signaling pathways that promote cell proliferation and survival, its metabolites may exhibit altered binding affinities or biological activities.

Research indicates that 4-defluoro-4-hydroxy gefitinib retains some level of interaction with the epidermal growth factor receptor but may also contribute to different pharmacodynamic effects due to its structural modifications compared to the parent compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-defluoro-4-hydroxy gefitinib are essential for understanding its behavior in biological systems:

  • Solubility: The solubility profile can influence its bioavailability and pharmacokinetics.
  • Stability: Stability under physiological conditions is crucial for determining how long it remains active within the body.
  • Spectroscopic Data: Various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) provide insights into its structural characteristics and confirm its identity as a metabolite .

Relevant Data

  • NMR Spectra: Peaks corresponding to different hydrogen environments confirm the presence of functional groups.
  • Mass Spectrometry: Used to determine molecular weight and fragmentation patterns.
Applications

The primary application of 4-defluoro-4-hydroxy gefitinib lies within scientific research focused on drug metabolism and pharmacokinetics. Understanding this metabolite's formation and effects can help optimize therapeutic strategies involving gefitinib:

  • Toxicological Studies: Investigating potential adverse effects related to phototoxicity.
  • Pharmacological Research: Evaluating how metabolites influence drug efficacy and safety profiles.
  • Clinical Implications: Insights into patient responses based on metabolic variations can inform personalized medicine approaches.

Properties

CAS Number

847949-50-2

Product Name

4-Defluoro-4-hydroxy Gefitinib

IUPAC Name

2-chloro-4-[[7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]amino]phenol

Molecular Formula

C22H25ClN4O4

Molecular Weight

444.9 g/mol

InChI

InChI=1S/C22H25ClN4O4/c1-29-20-13-18-16(12-21(20)31-8-2-5-27-6-9-30-10-7-27)22(25-14-24-18)26-15-3-4-19(28)17(23)11-15/h3-4,11-14,28H,2,5-10H2,1H3,(H,24,25,26)

InChI Key

IQWXTDMHBQBADK-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)O)Cl)OCCCN4CCOCC4

Synonyms

2-Chloro-4-[[7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenol; Phenol, 2-chloro-4-[[7-Methoxy-6-[3-(4-Morpholinyl)propoxy]-4-quinazolinyl]aMino]-; 2-Chloro-4-[[7-Methoxy-6-[3-(4-Morpholinyl)propoxy]-4-quinazolinyl]aMino]phenol; Gefitinib iM

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)O)Cl)OCCCN4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.